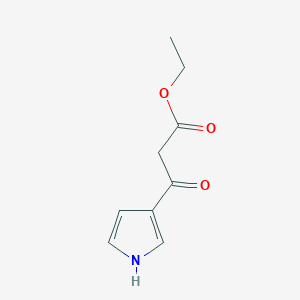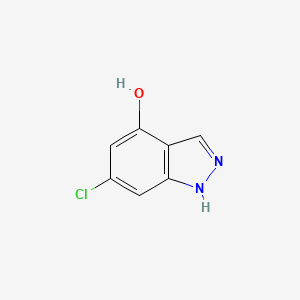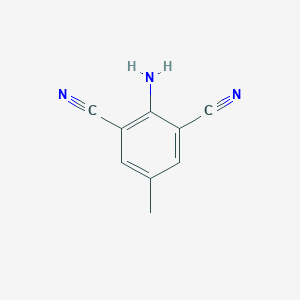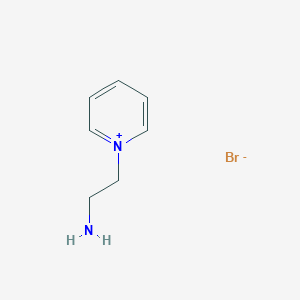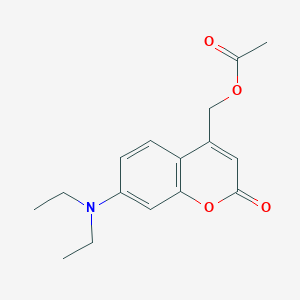
N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine
Descripción general
Descripción
N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine, also known as BMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BMH is a hydrazine derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The exact mechanism of action of N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of various biological processes. This compound has been found to interact with a variety of proteins and enzymes, including those involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death). This compound has also been found to affect the expression of various genes and proteins, including those involved in the regulation of cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine is its ability to selectively target specific enzymes and biological processes, making it a valuable tool for studying these systems. However, this compound can also be toxic to cells at higher concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine, including the development of new compounds that can selectively target specific enzymes and biological processes. Other potential areas of research include the investigation of the effects of this compound on various disease states, such as cancer and neurodegenerative disorders. Additionally, new methods for synthesizing and purifying this compound could be developed to improve its overall usefulness in scientific research.
Aplicaciones Científicas De Investigación
N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the effects of different compounds on biological systems. This compound has also been used to study the structure and function of proteins and enzymes, as well as to investigate the potential therapeutic applications of various compounds.
Propiedades
IUPAC Name |
N'-(1-methylpiperidin-4-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16-9-7-12(8-10-16)14-15-13(17)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNALKJUMRUSNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549838 | |
| Record name | N'-(1-Methylpiperidin-4-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88858-10-0 | |
| Record name | N'-(1-Methylpiperidin-4-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

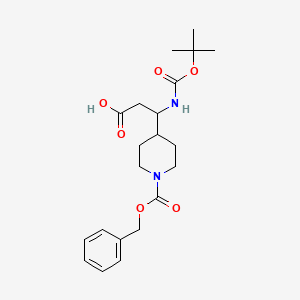
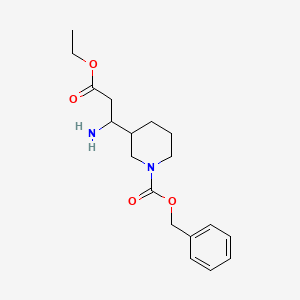
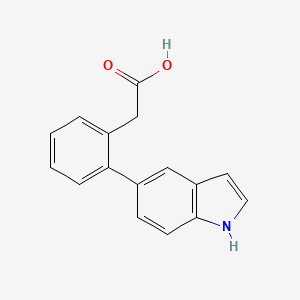

![2-Thiazolecarboxylic acid, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3195145.png)

